molecular formula C11H9F5O2S B15388105 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B15388105
M. Wt: 300.25 g/mol
InChI Key: MSXQARRUEUKXGK-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a phenyl ring bearing a difluoromethoxy (-OCF₂H) group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 2-position. These electron-withdrawing substituents confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5O2S/c1-2-7(17)6-4-3-5-8(18-10(12)13)9(6)19-11(14,15)16/h3-5,10H,2H2,1H3

InChI Key

MSXQARRUEUKXGK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OC(F)F)SC(F)(F)F

Origin of Product

United States

Biological Activity

1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its unique structural features, including difluoromethoxy and trifluoromethylthio groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.

  • Molecular Formula : C11H9F5O2S
  • Molecular Weight : 300.25 g/mol
  • IUPAC Name : 1-[3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one
  • Canonical SMILES : CC(=O)CC1=C(C(=CC=C1)OC(F)F)SC(F)(F)F

The biological activity of 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is largely attributed to its interaction with specific molecular targets. The compound exhibits potential as an enzyme inhibitor, particularly through the following mechanisms:

  • Enzyme Inhibition : The compound may bind to the active site or allosteric sites of enzymes, modulating their activity. This interaction can lead to the inhibition of phosphodiesterases (PDEs), which are critical in various signaling pathways.
  • Receptor Interaction : It may also interact with cellular receptors, affecting signal transduction pathways that are pivotal in cellular responses.

Antidepressant Potential

Research indicates that compounds similar to 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7). These receptors are crucial in mood regulation and have been targeted for developing antidepressants. A study found that derivatives of similar structures showed promising antidepressant effects in animal models .

Anticancer Properties

The compound has been studied for its anticancer potential due to its ability to modulate specific molecular targets involved in tumor growth and progression. Its structural components may enhance its efficacy in inhibiting cancer cell proliferation.

Enzyme Inhibition Studies

In vitro studies have shown that the compound can inhibit specific PDEs, which play a role in various physiological processes. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby influencing cellular signaling pathways relevant to conditions like depression and anxiety .

Case Studies

StudyFindings
Antidepressant Activity A derivative exhibited significant efficacy in the forced swim test (FST), indicating potential antidepressant properties greater than traditional treatments like diazepam .
PDE Inhibition Compounds structurally related to 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one demonstrated selective inhibition of PDE4B and PDE10A, suggesting therapeutic applications in CNS disorders .

Comparative Analysis with Similar Compounds

CompoundStructural FeaturesBiological Activity
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-oneDifluoromethoxy and trifluoromethylthio groupsEnzyme inhibition, antidepressant potential
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-oneSimilar structure but different carbonyl positionPotentially different biological properties due to structural variations
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazineContains iodine instead of difluoromethoxy groupStudied for antimicrobial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences :

  • The target compound lacks the methylamino group critical for cathinones' psychoactivity, suggesting divergent applications.
Thiazolidine-Based Propan-1-one Derivatives

Compounds like (E)-3-(4-(benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP series) feature a thiazolidine ring and benzyloxy substituents. These derivatives exhibit potent antimicrobial activity (e.g., AAP-8 inhibits S. aureus with MIC = 6.25 µg/mL) .

Key Differences :

  • The target compound’s difluoromethoxy and trifluoromethylthio groups may enhance oxidative stability compared to AAP derivatives’ benzyloxy and amine groups.
  • AAP compounds’ thiazolidine ring enables hydrogen bonding, whereas the target compound’s fluorine substituents favor hydrophobic interactions .
Fluorinated Aromatic Ketones
  • 1-[2-(Difluoromethoxy)phenyl]propan-1-one : A structural isomer of the target compound with -OCF₂H at the 2-position. It has a molecular weight of 200.18 g/mol and CAS 929341-33-3, comparable to the target compound’s estimated weight (~250–270 g/mol) .
  • (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one : These chalcone analogs lack the propan-1-one backbone but share fluorinated aryl groups. For example, the 3,5-difluoro and 4-chloro-3-CF₃ derivatives show enhanced antifungal activity due to halogen-mediated membrane disruption .

Key Differences :

  • The target compound’s propan-1-one chain may confer greater conformational rigidity compared to chalcones’ α,β-unsaturated system.
  • The trifluoromethylthio group’s polarizable sulfur atom could enable nucleophilic interactions absent in non-sulfur fluorinated analogs .

Mechanistic and Functional Insights

  • Metabolic Stability: Fluorine substituents resist oxidative metabolism, extending half-life compared to non-fluorinated analogs like mephedrone .
  • Solubility : The target compound’s high fluorine content may reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one, and what key reaction conditions are required?

  • Methodological Answer : Synthesis typically involves multi-step routes , including:

  • Friedel-Crafts acylation to introduce the propanone moiety, using Lewis acids like AlCl₃ .
  • Sequential functionalization of the phenyl ring with difluoromethoxy and trifluoromethylthio groups via nucleophilic substitution or oxidation-reduction reactions .
  • Critical parameters : Temperature control (e.g., -100°C for nitration steps), solvent selection (dichloromethane, acetonitrile), and slow reagent addition to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How do the difluoromethoxy and trifluoromethylthio groups influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Fluorinated groups increase logP values, enhancing membrane permeability and metabolic stability .
  • Electron-withdrawing effects : The trifluoromethylthio group deactivates the phenyl ring, directing electrophilic substitutions to specific positions (e.g., para to strong EWG) .
  • Stability : The difluoromethoxy group reduces susceptibility to hydrolysis compared to non-fluorinated analogs .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural confirmation : ¹⁹F NMR to resolve fluorinated groups; ¹H/¹³C NMR for backbone assignments .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile derivatives .
  • Crystallography : Single-crystal X-ray diffraction for absolute stereochemical determination .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities of derivatives?

  • Methodological Answer :

  • Comparative SAR studies : Systematically vary substituent positions (e.g., meta vs. para trifluoromethylthio) to isolate electronic vs. steric effects .
  • In vitro validation : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) to correlate structural modifications with activity changes .
  • Meta-analysis : Cross-reference synthetic protocols (e.g., solvent purity, catalyst batches) to identify confounding variables in conflicting studies .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger to map binding modes with enzymes (e.g., kinases) or receptors .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories .
  • Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate with isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Exothermic reactions : Implement continuous flow reactors for heat dissipation and safer handling of reactive intermediates .
  • By-product formation : Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring and adjustment of reaction stoichiometry .
  • Purification bottlenecks : Switch from batch chromatography to simulated moving bed (SMB) systems for high-throughput isolation .

Q. How does the stereoelectronic profile of the trifluoromethylthio group influence regioselectivity in further functionalization?

  • Methodological Answer :

  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity toward electrophiles (e.g., nitration at C-5 due to σ-hole interactions) .
  • Experimental validation : Perform directed ortho-metalation (DoM) with LDA/TMP to install substituents at positions guided by computational predictions .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer :

  • Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized culture conditions to rule out lineage-specific effects .
  • Solubility artifacts : Pre-dissolve compounds in DMSO with concentrations ≤0.1% to avoid solvent-induced toxicity .
  • Metabolic profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .

Methodological Tables

Key Functional Groups Impact on Reactivity References
Difluoromethoxy (-OCF₂H)Enhanced hydrolytic stability vs. OCH₃
Trifluoromethylthio (-SCF₃)Strong electron-withdrawing; directs EAS
Propan-1-oneSusceptible to nucleophilic acyl substitution

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